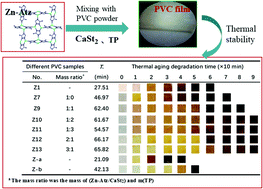The thermal stabilization behavior and mechanism of a metal organic framework with high thermal stability towards PVC†
New Journal of Chemistry Pub Date: 2022-06-13 DOI: 10.1039/D2NJ02233H
Abstract
Thermal stabilizers play a crucial role in improving the thermal stability of PVC samples. However, the effect of thermal behavior of the stabilizer itself on PVC samples has been rarely reported. In this work, a metal organic framework Zn–Atz with a spatial three-dimensional structure was prepared and applied for stabilizing PVC. It was found that Zn–Atz displays both initial and long-term thermal stabilization effects on PVC. However, its long-term thermal stabilization effect is unsatisfactory due to the hydrogen chloride and unstable chlorine atom diffusion rate limitation in the pore structure of Zn–Atz. CaSt2 and triphenyl phosphite (TP) can quickly absorb hydrogen chloride and chlorine free radicals produced in the PVC thermal degradation. When utilized together with Zn–Atz, CaSt2 and TP can provide longer reaction time for the diffusion of hydrogen chloride and unstable chlorine atoms in the pore structure of Zn–Atz, to significantly improve the long-term thermal stability of PVC. Meanwhile, a possible synergistic stabilization mechanism of Zn–Atz, CaSt2 and TP was proposed.


Recommended Literature
- [1] The chiral structure of 1H-indazoles in the solid state: a crystallographic, vibrational circular dichroism and computational study†
- [2] Reviews of books
- [3] The design of magneto-plasmonic nanostructures formed by magnetic Prussian Blue-type nanocrystals decorated with Au nanoparticles†
- [4] Back cover
- [5] Electrospun fibers for oil–water separation
- [6] Prediction of stable silver selenide-based energy materials sustained by rubidium selenide alloying†
- [7] Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu(ii) and Fe(iii) ions†
- [8] Synthesis of dihydroisoquinolinone-4-methylboronic esters via domino Heck/borylation using a structurally characterized palladacycle as a catalyst †
- [9] Alkene hydroboration with pinacolborane catalysed by lithium diisobutyl-tert-butoxyaluminum hydride†
- [10] Hydrogen bond-free flavin redox properties: managing flavins in extreme aprotic solvents†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 102185-16-0
-
CAS no.: 14132-51-5
-
CAS no.: 1291-72-1
-
CAS no.: 1076-07-9









